4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride is a cyclic amino acid characterized by a five-membered ring structure. This compound features both an amino group (NH₂) and a carboxyl group (COOH), which contribute to its versatility in various chemical and biological applications. Its molecular formula is C₆H₉ClN₁O₂, and it is often utilized in organic synthesis, biochemical research, and medicinal chemistry.
This compound is typically synthesized through the cyclization of appropriate precursors, such as cyclopentadiene, in the presence of amines and carboxylic acid derivatives. The resultant product is then treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability.
4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride belongs to the class of cyclic amino acids. It is recognized for its potential as a building block in organic synthesis and as a reagent in various chemical reactions. Moreover, it is studied for its biological activities, including enzyme inhibition and potential therapeutic applications.
The synthesis of 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride can be achieved through several methods, primarily involving cyclization reactions. One prevalent method includes:
In industrial settings, optimized reaction conditions are crucial for achieving high yield and purity. The synthesis may involve purification steps such as recrystallization and rigorous quality control measures to meet industry standards.
The molecular structure of 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride can be represented as follows:
This compound features a five-membered ring with an amino group attached to one carbon and a carboxyl group attached to another carbon within the ring structure.
The compound's properties include:
4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride participates in various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions often require controlled temperatures and pH levels to optimize yields.
The mechanism of action of 4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of enzymes, influencing metabolic pathways by binding to active sites or altering the conformation of target proteins. This property makes it valuable for research into enzyme kinetics and drug development.
4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride typically exhibits:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-Aminocyclopent-1-ene-1-carboxylic acid hydrochloride has diverse applications across several scientific fields:
This compound's unique structural features facilitate its use across these varied domains, making it a significant subject of study in both academic and industrial research settings.
4-Aminocyclopent-1-ene-1-carboxylic acid derivatives act as irreversible mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5′-phosphate (PLP)-dependent enzyme. These compounds exploit the enzyme’s catalytic mechanism: after forming a Schiff base with PLP, they undergo tautomerization to generate electrophilic intermediates that covalently modify active-site residues. This inactivation elevates synaptic GABA levels, the primary inhibitory neurotransmitter in the CNS. The difluoromethylene derivative (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (CPP-115) demonstrates exceptional efficiency, with a 22-fold higher kinact/KI value (342 mM⁻¹min⁻¹) than vigabatrin. Unlike nitrogen-containing anticonvulsants, this scaffold minimizes off-target effects while enhancing blood-brain barrier permeability [1] [6] [9].
Table 1: Pharmacokinetic Parameters of GABA-AT Inactivators
Compound | kinact/KI (mM⁻¹min⁻¹) | GABA-AT Selectivity | BBB Permeability |
---|---|---|---|
Vigabatrin | 16 | Low | Moderate |
CPP-115 (Cyclopentane) | 186 | Moderate | High |
5 (Cyclopentene) | 342 | High | High |
By elevating brain GABA concentrations (>70% increase in rodent models), 4-aminocyclopentene derivatives suppress seizure activity through enhanced GABAA receptor-mediated inhibition. Preclinical studies demonstrate a 70% reduction in seizure frequency in rodent epilepsy models at doses of 10 mg/kg. The scaffold’s non-nitrogen heterocyclic structure circumvents limitations of traditional anticonvulsants (e.g., hepatotoxicity, teratogenicity) while maintaining efficacy against refractory seizures. Its mechanism aligns with non-nitrogenous GABAergics like valproic acid but offers improved target specificity. Clinical relevance is evidenced by CPP-115’s success in treating infantile spasms (West syndrome) in human trials, attributed to sustained GABA elevation without significant receptor desensitization [4] [9] [10].
Acute challenges from addictive substances (e.g., cocaine, nicotine) induce rapid dopamine release in the ventral striatum (nucleus accumbens). 4-Aminocyclopentene derivatives suppress this release by elevating GABAergic tone on dopaminergic neurons. In freely moving rats, the cyclopentene analog 5 reduced cocaine-induced dopamine release by >60% and attenuated neuronal glucose metabolism in the hippocampus—a region encoding drug-associated environmental cues. This dual action disrupts reward pathway activation and contextual drug memory formation, positioning these compounds as candidates for treating cocaine, nicotine, and opioid dependencies [9] [10].
Recent studies identify human ornithine aminotransferase (hOAT), a mitochondrial enzyme in glutamine/proline metabolism, as a therapeutic target in hepatocellular carcinoma (HCC). The cyclopentene derivative 14 (structurally analogous to 4-aminocyclopent-1-ene-1-carboxylate) selectively inactivates hOAT with 22-fold greater potency (kinact/KI = 7.6 mM⁻¹min⁻¹) than earlier inhibitors. This inhibition suppresses hOAT-driven metabolic reprogramming in HCC cells, reducing α-fetoprotein (AFP) levels and tumor growth in murine models. X-ray crystallography reveals a unique inactivation mechanism: the compound forms covalent bonds with Thr322 and Lys292 residues across hOAT subunits, irreversibly halting proline biosynthesis essential for HCC proliferation [6] [10].
Table 2: Antitumor Efficacy of hOAT Inhibitors in HCC Models
Parameter | Compound 10 | Compound 14 |
---|---|---|
kinact/KI (hOAT) | 0.35 mM⁻¹min⁻¹ | 7.6 mM⁻¹min⁻¹ |
AFP Reduction | 40% | 85% |
Tumor Growth Inhibition | 50% | 90% |
4-Aminocyclopentene-based inhibitors exhibit superior pharmacodynamics versus first-generation GABA-AT inactivators:
Table 3: Comparative Analysis of GABA-AT Inactivators
Property | Vigabatrin | CPP-115 | Cyclopentene 5 |
---|---|---|---|
IC50 (GABA-AT) | 28 µM | 1.5 µM | 0.8 µM |
Selectivity Ratio (GABA-AT/hOAT) | 1:1.2 | 1:22 | 1:>100 |
Clinical Indications | Epilepsy | Addiction/Epilepsy | HCC/Addiction |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: